NPP1-IN-1 Exhibits Superior NPP1 Inhibitory Potency Compared to First-Generation Tool Compounds like ARL67156
NPP1-IN-1 demonstrates substantially higher potency against NPP1 compared to the widely used, but weak, inhibitor ARL67156. While ARL67156 exhibits a Ki of 12 µM, NPP1-IN-1 achieves an IC50 of 0.15 µM in the same artificial substrate assay, representing an 80-fold improvement in potency [1]. This higher potency allows for the use of lower compound concentrations, reducing the likelihood of off-target effects and improving assay window.
| Evidence Dimension | Inhibitory Potency against NPP1 |
|---|---|
| Target Compound Data | IC50 = 0.15 µM |
| Comparator Or Baseline | ARL67156: Ki = 12 µM |
| Quantified Difference | 80-fold greater potency (based on IC50 vs Ki comparison) |
| Conditions | Assay using artificial substrate thymidine 5′-monophosphate para-nitrophenyl ester (p-Nph-5′-TMP) with recombinant human NPP1 [1]. |
Why This Matters
This order-of-magnitude difference in potency is critical for experiments requiring robust NPP1 inhibition without the confounding cytotoxicity or non-specific effects associated with high micromolar compound concentrations.
- [1] Ahmad, H., Ullah, S., Rahman, F., Saeed, A., Pelletier, J., Sévigny, J., Hassan, A., & Iqbal, J. (2020). Synthesis of biphenyl oxazole derivatives via Suzuki coupling and biological evaluations as nucleotide pyrophosphatase/phosphodiesterase-1 and -3 inhibitors. European Journal of Medicinal Chemistry, 208, Article 112759. View Source
